Cloruro de 1,3-didecil-2-metilimidazolio

Descripción general

Descripción

1,3-Didecyl-2-methylimidazolium chloride (DMC) is an organic ionic liquid (OIL) that has been gaining attention in recent years due to its unique properties and potential applications in a variety of scientific research fields. OILS are a class of compounds that are composed of organic cations and anions and are non-volatile and highly polar, making them an attractive alternative to traditional solvents. OILS have been studied for their potential applications in areas such as catalysis, extraction, and separation. DMC is a particularly promising OIL due to its low volatility and high solubility in both polar and non-polar solvents, making it a suitable candidate for a variety of scientific research applications.

Aplicaciones Científicas De Investigación

Aquí se presenta un análisis completo de las aplicaciones de investigación científica del "Cloruro de 1,3-didecil-2-metilimidazolio":

Proceso de separación agua/butan-1-ol

Este compuesto se utiliza para preparar un nuevo líquido iónico denominado dicianamida de 1,3-didecil-2-metilimidazolio, que ha demostrado su eficacia en el proceso de separación de agua y butan-1-ol .

Recubrimiento para nanocompuestos

Se aplica para recubrir un nanocompuesto a base de óxido de grafeno y magnetita. Este recubrimiento es particularmente útil en la separación de la hemina de muestras de suero .

Liberación de fármacos mesoporosos

La simetría de este líquido iónico se ha utilizado como agente director de poros en la síntesis de estructuras mesoporosas para aplicaciones de liberación de fármacos .

Estudios de interacción micelar

Ha estado involucrado en estudios que examinan las interacciones micelares y el comportamiento termodinámico, particularmente en combinación con surfactantes catiónicos convencionales como el bromuro de dodeciltrimetilamonio (DOTAB) y el bromuro de cetiltrimetilamonio (CTAB) .

Mecanismo De Acción

Target of Action

1,3-Didecyl-2-methylimidazolium chloride, also known as 1,3-didecyl-2-methyl-1H-imidazol-3-ium chloride, is a type of ionic liquid It has been used in various applications, such as in the water/butan-1-ol separation process , and as a coating agent for a graphene oxide and magnetite-based nanocomposite applicable in the separation of hemin from serum samples .

Mode of Action

It has been suggested that it interacts with its targets predominantly due to the electrostatic forces provided by the negative charges on the surface of its targets and the cationic polar head of the ionic liquid .

Biochemical Pathways

It has been used as a pore-directing agent in the synthesis of mesoporous hectorites for drug delivery applications .

Result of Action

It has been used to prepare a new ionic liquid named 1,3-didecyl-2-methylimidazolium dicyanamide, which is applicable in the water/butan-1-ol separation process . It has also been used to coat a graphene oxide and magnetite-based nanocomposite applicable in the separation of hemin from serum samples .

Análisis Bioquímico

Biochemical Properties

1,3-Didecyl-2-methylimidazolium chloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is often used as a pore-directing agent in the synthesis of mesoporous materials, which are employed in drug delivery applications . Additionally, 1,3-Didecyl-2-methylimidazolium chloride has been utilized in the separation of hemin from serum samples by coating graphene oxide and magnetite-based nanocomposites . The interactions between 1,3-Didecyl-2-methylimidazolium chloride and these biomolecules are primarily based on electrostatic and hydrophobic interactions, which facilitate the binding and separation processes.

Cellular Effects

The effects of 1,3-Didecyl-2-methylimidazolium chloride on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 1,3-Didecyl-2-methylimidazolium chloride has been found to exhibit antimicrobial activity, making it a potential candidate for use as a preservative in ophthalmic solutions . The compound’s ability to disrupt microbial cell membranes and inhibit their growth highlights its impact on cellular processes.

Molecular Mechanism

At the molecular level, 1,3-Didecyl-2-methylimidazolium chloride exerts its effects through various binding interactions with biomolecules. The compound’s cationic nature allows it to interact with negatively charged biomolecules, such as nucleic acids and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, 1,3-Didecyl-2-methylimidazolium chloride has been shown to alter gene expression by affecting transcription factors and other regulatory proteins . These molecular mechanisms contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

The stability and degradation of 1,3-Didecyl-2-methylimidazolium chloride in laboratory settings are crucial factors in its application. Studies have shown that this compound is stable under various conditions, including heat and light/UV stress . Over time, the compound may undergo degradation, which can affect its long-term efficacy in biochemical and cellular studies. In vitro and in vivo studies have demonstrated that 1,3-Didecyl-2-methylimidazolium chloride maintains its antimicrobial activity over extended periods, indicating its potential for long-term use as a preservative .

Dosage Effects in Animal Models

The effects of 1,3-Didecyl-2-methylimidazolium chloride vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as antimicrobial activity and enhanced drug delivery . At higher doses, 1,3-Didecyl-2-methylimidazolium chloride may cause toxic or adverse effects, including cytotoxicity and disruption of cellular functions . These threshold effects highlight the importance of optimizing dosage levels to achieve the desired outcomes while minimizing potential risks.

Metabolic Pathways

1,3-Didecyl-2-methylimidazolium chloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with these enzymes can lead to changes in metabolic processes, such as the synthesis and degradation of biomolecules . Additionally, 1,3-Didecyl-2-methylimidazolium chloride has been shown to affect the levels of specific metabolites, further influencing cellular metabolism and function.

Transport and Distribution

The transport and distribution of 1,3-Didecyl-2-methylimidazolium chloride within cells and tissues are critical factors in its biochemical and cellular effects. This compound is known to interact with various transporters and binding proteins, which facilitate its movement across cellular membranes . The localization and accumulation of 1,3-Didecyl-2-methylimidazolium chloride within specific cellular compartments can influence its activity and function, affecting overall cellular processes.

Subcellular Localization

The subcellular localization of 1,3-Didecyl-2-methylimidazolium chloride plays a crucial role in its activity and function. This compound is often directed to specific compartments or organelles within the cell, where it can exert its effects on cellular processes . Targeting signals and post-translational modifications may guide 1,3-Didecyl-2-methylimidazolium chloride to these locations, enhancing its efficacy in biochemical and cellular studies.

Propiedades

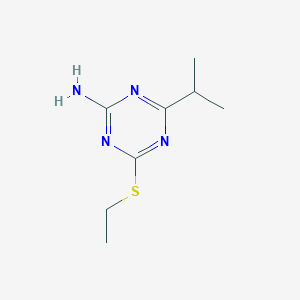

IUPAC Name |

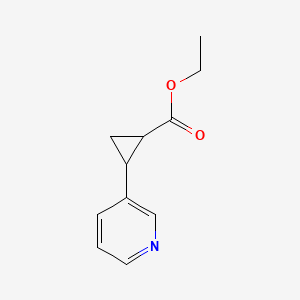

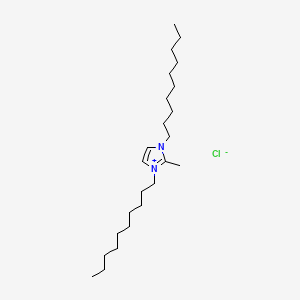

1,3-didecyl-2-methylimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47N2.ClH/c1-4-6-8-10-12-14-16-18-20-25-22-23-26(24(25)3)21-19-17-15-13-11-9-7-5-2;/h22-23H,4-21H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYWPRKIEORZLX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1C=C[N+](=C1C)CCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049352 | |

| Record name | 1,3-Didecyl-2-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70862-65-6 | |

| Record name | 1,3-Didecyl-2-methylimidazolium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70862-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Didecyl-2-methyl-1H-imidazolium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070862656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Didecyl-2-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-didecyl-2-methyl-1H-imidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.